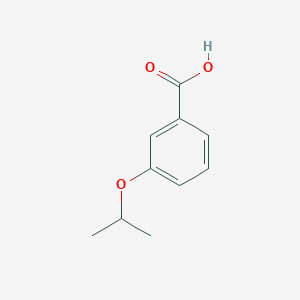

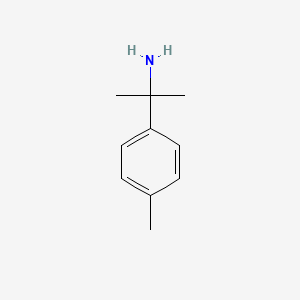

![molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5](/img/structure/B1297035.png)

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a five-membered aromatic heterocycle . Pyrroles have 5 p orbitals and six pi electrons contributing to their aromaticity . Each carbon in a pyrrole contributes one p orbital and pi electron. The nitrogen in a pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of pyrroles, which are five-membered rings with alternating single and double bonds, and a nitrogen atom .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, as a pyrrole, it would be expected to have the characteristic aromatic stability of pyrroles .Applications De Recherche Scientifique

-

Synthesis of Polyhydrogenated Pyrrolopyrroles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of polyfunctional hexahydropyrrolopyrroles .

- Method : The process involves cyclization of N-arylbromomaleimides with aminocrotonic acid esters. It’s a highly chemo- and stereoselective reaction, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .

- Results : The reaction leads to the formation of polyfunctional hexahydropyrrolopyrroles .

-

Design of TRK Inhibitors

- Field : Medicinal Chemistry

- Application : While not directly mentioned, similar pyrrolopyridine derivatives have been synthesized and evaluated as TRK inhibitors .

- Method : The process is based on scaffold hopping and computer-aided drug design .

- Results : Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

- Production of Optoelectronic Materials and Pigments

- Field : Material Science

- Application : Bicyclic pyrrolopyrroles, which include the compound , are used as optoelectronic materials and pigments for varied purposes .

- Method : The production process typically involves a multistage synthesis of N-alkenyl tethered aldehydes, which are further subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .

- Results : The process results in the formation of bicyclic pyrrolopyrroles, which have various useful properties .

- Production of Optoelectronic Materials and Pigments

- Field : Material Science

- Application : Bicyclic pyrrolopyrroles, which include the compound , are used as optoelectronic materials and pigments for varied purposes .

- Method : The production process typically involves a multistage synthesis of N-alkenyl tethered aldehydes, which are further subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .

- Results : The process results in the formation of bicyclic pyrrolopyrroles, which have various useful properties .

Orientations Futures

Propriétés

IUPAC Name |

2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWUQRVKTQVBJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326730 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

CAS RN |

93102-03-5 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

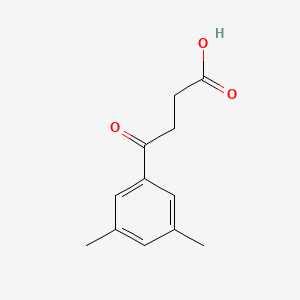

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

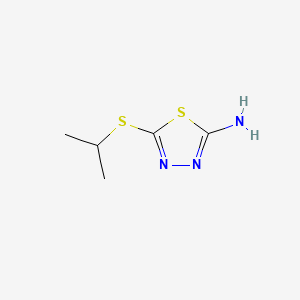

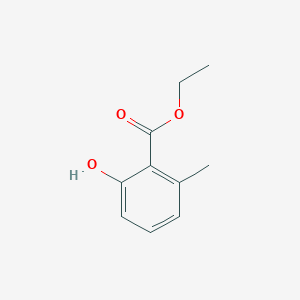

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

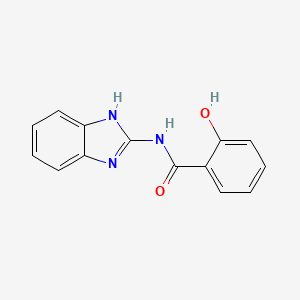

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)

![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)

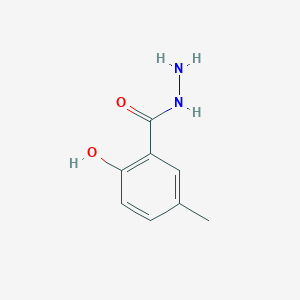

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)